molecular formula C15H11ClN2S B2379383 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 30192-78-0

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2379383
CAS No.: 30192-78-0
M. Wt: 286.78
InChI Key: QTRUCDUIWBUCJV-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . The presence of a thiol (-SH) group and two phenyl rings, one of which is substituted with a chlorine atom, further characterizes this compound.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the imidazole and phenyl rings, the electronegativity of the chlorine atom, and the polarity of the thiol group. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The imidazole ring might participate in nucleophilic substitution or electrophilic aromatic substitution reactions. The thiol group is a relatively strong nucleophile and can be oxidized to form disulfides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a chlorine atom would likely make the compound relatively nonpolar, while the thiol group could contribute to polarity and potential hydrogen bonding .

Scientific Research Applications

Microwave-Assisted Synthesis and Crystal Structure Analysis

1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was synthesized using a microwave oven. X-ray diffraction studies confirmed its structure, providing insights into its potential applications in crystallography and materials science (Saberi et al., 2009).

Structural Studies and Molecular Analysis

Studies on compounds like 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, related to the imidazole class, have been conducted to understand their crystal structures. Such analysis is crucial for applications in molecular design and pharmaceutical research (Sharma et al., 2017).

Clotrimazole - An Antifungal Drug

The antifungal drug clotrimazole, which has a similar structure to 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol, was studied for its molecular conformation. This research is significant for understanding the drug's mechanism of action and for developing new antifungal agents (Song & Shin, 1998).

Formal Hydroamination of Styrenes

1-Phenyl-1H-tetrazole-5-thiol, a compound in the same class, was used in hydroamination of styrenes, demonstrating the potential of such compounds in organic synthesis and catalysis (Savolainen, Han, & Wu, 2014).

Mesoionic Compounds and Their Biological Activity

Research on mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones, which are structurally related to the compound , explored their biological activities, indicating their potential in pharmaceutical applications (2022).

Exploration of Antifungal, Antimicrobial, and Anti-inflammatory Properties

Several studies have been conducted on various imidazole derivatives for their antimicrobial, antifungal, and anti-inflammatory properties. These findings highlight the potential therapeutic applications of such compounds in medicine (Gomha, Salah, & Abdelhamid, 2014; B'Bhatt & Sharma, 2017; Lokeshwari et al., 2017)(https://consensus.app/papers/synthesis-activity-pyrazole-nucleus-containing-bbhatt/bf54ceb3b6615f3db156c052bab58892/?utm_source=chatgpt)(https://consensus.app/papers/synthesis-novel-2pyrazoline-analogues-effect-mediated-lokeshwari/6277fe12b42c54da890360d8e9b29141/?utm_source=chatgpt).

Corrosion Inhibition Studies

Imidazole derivatives have been studied for their corrosion inhibition properties, particularly in the context of protecting metals like steel, showcasing their application in industrial and engineering fields (Ouakki et al., 2019).

Novel Imidazoles as Antimicrobial Agents

Research into novel imidazoles highlights their potential as powerful antimicrobial agents, an area of growing interest in medical research and drug development (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of imidazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential biological activity of this compound and its derivatives .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-7-4-8-13(9-12)18-14(10-17-15(18)19)11-5-2-1-3-6-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUCDUIWBUCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-78-0
Record name 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
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